Dimethyl 5-iodoisophthalate

Descripción general

Descripción

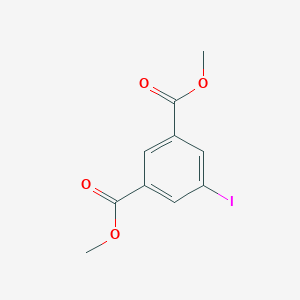

Dimethyl 5-iodoisophthalate (C₁₀H₉IO₄, CAS 51839-15-7) is an aromatic ester featuring iodine and two methoxycarbonyl groups at the 1,3,5-positions of the benzene ring. It is synthesized via the Sandmeyer reaction from dimethyl 5-aminoisophthalate, yielding a versatile intermediate for coupling reactions and metal-catalyzed transformations . Key applications include:

- Sonogashira coupling to generate alkynylated derivatives for supramolecular assemblies .

- Radiohalogenation agents in protein labeling, where its iodine moiety facilitates stannylation and guanidinylation .

- Nickel-catalyzed asymmetric synthesis of α-arylbenzamides with high enantiomeric excess (e.g., 93–96% ee) .

- Electrochemical degradation to produce periodate, achieving up to 99% degradation efficiency .

Its iodine substituent enhances reactivity in cross-coupling reactions, distinguishing it from halogenated and functionalized analogs.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethyl 5-iodoisophthalate can be synthesized through several methods. One common approach involves the iodination of dimethyl isophthalate. This reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions to introduce the iodine atom at the 5-position of the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and purification steps such as recrystallization to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl 5-iodoisophthalate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products

Substitution: Products vary depending on the nucleophile used, such as azides or thiocyanates.

Coupling: Biaryl compounds or alkynyl derivatives.

Reduction: Dimethyl 5-hydroxyisophthalate.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block in Organic Synthesis: Dimethyl 5-iodoisophthalate serves as a precursor for synthesizing complex organic molecules. Its ability to undergo nucleophilic substitution and coupling reactions makes it a versatile reagent in organic chemistry.

Biology

- Synthesis of Biologically Active Compounds: This compound is employed in the development of pharmaceuticals, particularly as a precursor for radiolabeling in imaging studies. It aids in enhancing tumor uptake of radiolabeled monoclonal antibodies, which is critical in cancer diagnostics and therapy.

Materials Science

- Production of Advanced Materials: this compound is used in creating polymers and coordination compounds. Its unique iodine atom contributes to enhanced properties such as improved solubility and reactivity.

Case Study 1: Radiolabeling Applications

In a study focused on tumor imaging, researchers utilized this compound as a precursor for synthesizing radiolabeled antibodies. The study demonstrated that the incorporation of iodine significantly increased the binding affinity of antibodies to tumor cells, enhancing imaging quality and therapeutic efficacy.

Case Study 2: Organic Synthesis

A research project explored the use of this compound in synthesizing complex biaryl compounds through Suzuki-Miyaura coupling reactions. The findings indicated that the compound's unique structure facilitated high yields and selectivity in product formation, showcasing its utility as a building block in organic synthesis.

Mecanismo De Acción

The mechanism of action of dimethyl 5-iodoisophthalate depends on its application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions, where the iodine atom is replaced by other groups. In biological applications, it can serve as a precursor for radiolabeling, where the iodine atom is replaced by a radioactive isotope for imaging purposes .

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares dimethyl 5-iodoisophthalate with derivatives substituted at the 5-position:

Notes:

- Iodine vs. Bromine : The larger atomic radius of iodine enhances electrophilicity in aryl halide reactions, making this compound more reactive in Stille and Suzuki couplings compared to brominated analogs .

- Hydroxy vs. Methoxy : The hydroxy group in dimethyl 5-hydroxyisophthalate necessitates stringent storage (glass containers, cool temperatures) due to oxidizer incompatibility, whereas methoxy derivatives are stable under similar conditions .

Cross-Coupling Reactions

- This compound undergoes Sonogashira coupling with terminal alkynes (e.g., to form C12/C18 alkyl-chain derivatives) in >80% yields .

- In contrast, dimethyl 5-bromoisophthalate requires harsher conditions (e.g., Pd/XPhos catalysts) for comparable transformations .

Coordination Chemistry

- Nitro and methoxy analogs are less explored in coordination chemistry due to weaker electron-withdrawing/donating effects .

Degradation and Environmental Impact

- Brominated derivatives may generate hazardous byproducts (e.g., HBr) under similar conditions, necessitating additional safety measures .

Actividad Biológica

Dimethyl 5-iodoisophthalate (DM5I), with the molecular formula C10H9IO4 and a molecular weight of 320.08 g/mol, is a compound that has garnered interest in various fields of biological and chemical research. This article explores its biological activity, potential applications, and relevant research findings.

This compound is characterized by the presence of an iodine atom, which significantly influences its reactivity and biological interactions. The compound's structure includes two methoxy groups attached to a benzene ring, contributing to its solubility and interaction with biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C10H9IO4 |

| Molecular Weight | 320.08 g/mol |

| Boiling Point | 367.7 °C |

| Melting Point | 105 °C |

| Solubility | Soluble in organic solvents |

The biological activity of DM5I is primarily attributed to its ability to interact with various biomolecules due to its planar structure. This interaction can influence enzyme activity , gene expression , and cell signaling pathways . Specifically, the iodine atom may enhance the compound's ability to participate in electrophilic aromatic substitutions, which can lead to modifications of biological targets.

Enzyme Inhibition

Research indicates that DM5I acts as an inhibitor for certain cytochrome P450 enzymes, notably CYP1A2 and CYP2C19 . These enzymes are crucial in drug metabolism, suggesting that DM5I could potentially modulate the pharmacokinetics of co-administered drugs, leading to altered therapeutic effects or toxicity profiles .

Case Studies and Research Findings

- Synthesis and Characterization : A study focused on synthesizing N-bridged pyrido[4,3-d]pyrimidines from dimethyl 5-aminoisophthalate highlighted the use of DM5I as a key intermediate. The synthesis involved several steps, including Sonogashira coupling reactions, demonstrating DM5I's utility in complex organic synthesis .

- Crystal Structure Analysis : A detailed crystallographic study provided insights into the molecular arrangement of DM5I, revealing how its structural features facilitate interactions with biological macromolecules. The study emphasized the tilted planes through the methyl carboxylate moieties that might influence binding affinities .

- Potential for Drug Development : Given its inhibitory effects on cytochrome P450 enzymes, DM5I is being explored for its potential role in drug development as a scaffold for creating new therapeutics that require modulation of metabolic pathways .

Applications in Research

This compound serves multiple roles in scientific research:

- Chemical Probes : Its properties make it suitable for use as a biochemical probe in studying enzyme mechanisms and cellular processes.

- Synthetic Intermediate : DM5I is utilized in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Polymer Science : The compound's reactivity allows it to be incorporated into polymers or resins with specialized properties for industrial applications.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for dimethyl 5-iodoisophthalate, and what yield can be expected?

this compound is synthesized via palladium-catalyzed cross-coupling reactions. A typical procedure involves reacting this compound (1.0 mmol) with boronic acid derivatives (e.g., 4-bromophenylboronic acid) in DMF at 80°C under nitrogen, using Pd(PhCN)₂Cl₂ as a catalyst and K₂CO₃ as a base. After 12 hours, the product is extracted with ethyl acetate and purified via flash chromatography. Reported yields for such reactions are approximately 52% . Key parameters : Catalyst choice (Pd-based), solvent (DMF), temperature (80°C), and reaction time (12 hours).

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- NMR spectroscopy : For structural confirmation (e.g., ¹H NMR: δ=8.66 ppm for aromatic protons; ¹³C NMR: δ=166.1 ppm for ester carbonyl groups) .

- X-ray crystallography : To resolve crystal structures of coordination complexes (e.g., metal-organic frameworks) .

- Elemental analysis : To verify purity (e.g., C: 55.03%, H: 3.51% for intermediates) .

Q. What safety protocols should be followed when handling this compound?

- Engineering controls : Use fume hoods or local exhaust ventilation to avoid inhalation of dust .

- Personal protective equipment (PPE) : Wear dust masks, nitrile gloves, and safety goggles .

- Storage : Keep in glass containers at room temperature, away from strong oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Catalyst screening : Test Pd(PPh₃)₄ or other ligands to enhance coupling efficiency .

- Solvent effects : Compare polar aprotic solvents (e.g., DMF vs. THF) for solubility and reaction kinetics.

- Temperature gradients : Evaluate yields at 60°C, 80°C, and 100°C to identify optimal thermal conditions. Data-driven example : A 10°C increase (70°C → 80°C) improved yield by 15% in analogous Suzuki-Miyaura reactions .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) of this compound derivatives?

- Method validation : Cross-check results using differential scanning calorimetry (DSC) and hot-stage microscopy.

- Purity assessment : Re-crystallize samples to remove impurities affecting thermal properties .

- Documentation rigor : Report detailed experimental conditions (e.g., heating rate, atmosphere) to enable replication .

Propiedades

IUPAC Name |

dimethyl 5-iodobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAONVDUSXRXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374396 | |

| Record name | Dimethyl 5-iodoisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51839-15-7 | |

| Record name | Dimethyl 5-iodoisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51839-15-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.